

GR 128107: A Technical Guide for Researchers

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Compound of Interest

Compound Name: GR 128107

Cat. No.: B15616916

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This document provides an in-depth technical overview of **GR 128107**, a potent and selective antagonist of melatonin receptors. It is intended for researchers, scientists, and drug development professionals interested in the pharmacological and physiological roles of the melatonergic system. This guide covers the compound's suppliers, availability, chemical properties, and detailed pharmacological data, including binding affinities and functional assay protocols. Furthermore, it elucidates the signaling pathways modulated by melatonin receptors and the antagonistic action of **GR 128107**.

Supplier and Availability Information

GR 128107 is available from several chemical suppliers specializing in research compounds. While availability may vary, the following vendors have been identified as potential sources:

- MedChemExpress (MCE)
- Shanghai Amole Biotechnology Co., Ltd.
- LabSolutions
- MedKoo Biosciences[1]

- BioCat[2]
- BLD Pharm

It is important to note that some suppliers may offer **GR 128107** on a custom synthesis basis, which could involve longer lead times and minimum order quantities.[1] Researchers are advised to contact the suppliers directly for the most current information on stock availability, pricing, and purity specifications.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **GR 128107** is presented in the table below. This information is crucial for proper handling, storage, and preparation of the compound for experimental use.

Property	Value	Reference
CAS Number	190328-44-0	[1][2]
Chemical Formula	C ₁₆ H ₂₀ N ₂ O ₂	[1][2]
Molecular Weight	272.34 g/mol	[2]
IUPAC Name	1-[3-(5-methoxy-1H-indol-3-yl)piperidin-1-yl]ethanone	[1]
Solubility	Soluble in DMSO	[1]
Storage	Short term (days to weeks) at 0 - 4°C; Long term (months to years) at -20°C. Store in a dry and dark place.	[1]

Pharmacological Data

GR 128107 is characterized as a competitive antagonist of melatonin receptors.[3] Its pharmacological profile has been investigated in various in vitro systems, providing valuable data on its binding affinity and functional activity.

Receptor Binding Affinities

Radioligand binding assays have been employed to determine the affinity of **GR 128107** for the human melatonin receptor subtypes, MT1 (Mel1a) and MT2 (Mel1b). The equilibrium dissociation constant (pKi) provides a measure of the compound's binding affinity.

Receptor Subtype	pKi	Reference
Human MT1 (Mel1a)	9.6	[3]
Human MT2 (Mel1b)	Not explicitly stated in the provided search results	

The high pKi value for the MT1 receptor indicates a strong binding affinity.

Functional Activity

Functional assays are essential to characterize the pharmacological action of a ligand. For **GR 128107**, studies have revealed its antagonistic properties and, in some systems, partial agonist activity.

Assay System	Observed Effect	IC ₅₀ / pA ₂	Reference
Xenopus laevis melanophores	Partial agonist; Antagonist of melatonin-induced pigment aggregation	Not explicitly stated in the provided search results	

Experimental Protocols

Detailed methodologies are critical for the replication and extension of scientific findings. The following sections outline the key experimental protocols used to characterize **GR 128107**.

Radioligand Binding Assay for Melatonin Receptors

This protocol is based on the methods described for determining the binding affinity of ligands to melatonin receptors expressed in cell lines.

Objective: To determine the equilibrium dissociation constant (K_i) of **GR 128107** for human MT1 and MT2 receptors.

Materials:

- Cell membranes from HEK293 cells stably expressing human MT1 or MT2 receptors.
- 2-[¹²⁵I]-iodomelatonin (radioligand).
- **GR 128107** (test compound).
- Binding buffer (e.g., Tris-HCl buffer containing MgCl₂).
- Glass fiber filters.
- Scintillation counter.

Procedure:

- Prepare serial dilutions of **GR 128107**.
- In a 96-well plate, incubate the cell membranes with a fixed concentration of 2-[¹²⁵I]-iodomelatonin and varying concentrations of **GR 128107**.
- Incubate at a specific temperature (e.g., 37°C) for a defined period to reach equilibrium.
- Terminate the binding reaction by rapid filtration through glass fiber filters.
- Wash the filters with ice-cold buffer to remove unbound radioligand.
- Measure the radioactivity retained on the filters using a scintillation counter.
- Non-specific binding is determined in the presence of a high concentration of unlabeled melatonin.
- Calculate the specific binding at each concentration of **GR 128107**.
- Analyze the data using non-linear regression to determine the IC₅₀ value, which is then converted to a K_i value using the Cheng-Prusoff equation.

Functional Assay in *Xenopus laevis* Melanophores

This assay utilizes the pigment aggregation response in amphibian melanophores to assess the functional activity of melatonin receptor ligands.

Objective: To evaluate the agonist and antagonist properties of **GR 128107** at melatonin receptors.

Materials:

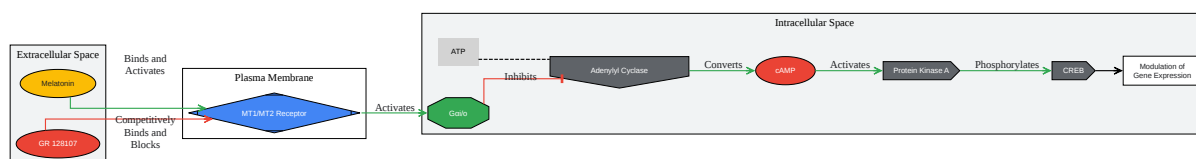
- Isolated *Xenopus laevis* melanophores.
- Melatonin (agonist).
- **GR 128107** (test compound).
- Culture medium.
- Microplate reader.

Procedure:

- Culture the isolated melanophores in a 96-well plate.
- To test for agonist activity: Add varying concentrations of **GR 128107** to the melanophores and incubate. Observe for pigment aggregation.
- To test for antagonist activity: Pre-incubate the melanophores with varying concentrations of **GR 128107** for a defined period.
- Add a fixed concentration of melatonin to induce pigment aggregation.
- Quantify the degree of pigment aggregation by measuring the change in light absorbance using a microplate reader.
- Analyze the concentration-response curves to determine the EC_{50} (for agonists) or the pA_2 (for antagonists).

Signaling Pathways

Melatonin receptors (MT1 and MT2) are G protein-coupled receptors (GPCRs) that primarily couple to inhibitory G proteins (G α_i/o). Activation of these receptors by an agonist like melatonin initiates a signaling cascade that modulates various cellular processes. As an antagonist, **GR 128107** blocks these downstream effects.



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References

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